molecular formula C8H6F4 B1295241 2,3,5,6-Tetrafluoro-p-xylene CAS No. 703-87-7

2,3,5,6-Tetrafluoro-p-xylene

Cat. No. B1295241
Key on ui cas rn: 703-87-7
M. Wt: 178.13 g/mol
InChI Key: IWKPBYPUIPVYNZ-UHFFFAOYSA-N
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Patent
US05583131

Procedure details

To a stirred solution of perfluoroterephthalic acid (1.0 g, 4.2 mmol) in anhydrous THF (10 ml) under an atmosphere of dry argon was added Borane. THF complex (1.0M solution in THF, 10 equivalents, 42 ml) dropwise, and the mixture stirred at room temperature overnight. The solution was evaporated under reduced pressure to give a colourless oil and the excess Borane destroyed by addition of anhydrous methanol (40 ml) and evaporation (repeated three times). The residue was treated with 5% aqueous hydrocMoric acid then the pH of the mixture was adjusted to pH9 with 1N aqueous sodium hydroxide solution and extracted with dichloromethane (3×50 ml). The combined organic extracts were dried (MgSO4) and evaporated to give 2,3,5,6-tetrafluoro-p-xylene-.varies.,.varies.'-diol (0.75 g, 86%) as a white solid. This was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([C:12](O)=O)[C:8]([F:15])=[C:7]([F:16])[C:3]=1[C:4](O)=O.B>C1COCC1>[F:1][C:2]1[C:10]([F:11])=[C:9]([CH3:12])[C:8]([F:15])=[C:7]([F:16])[C:3]=1[CH3:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
CUSTOM
Type
CUSTOM
Details
the excess Borane destroyed by addition of anhydrous methanol (40 ml) and evaporation (repeated three times)
ADDITION
Type
ADDITION
Details
The residue was treated with 5% aqueous hydrocMoric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1F)C)F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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